Product packaging for Methyl 2,4-difluoro-6-nitrobenzoate(Cat. No.:CAS No. 1807183-16-9)

Methyl 2,4-difluoro-6-nitrobenzoate

Cat. No.: B1412339
CAS No.: 1807183-16-9
M. Wt: 217.13 g/mol
InChI Key: MZKMMSJMNZHRTJ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science

Fluorinated aromatic compounds are a cornerstone of modern chemistry, with their influence spanning pharmaceuticals, agrochemicals, and materials science. google.comchemimpex.com The introduction of fluorine, the most electronegative element, into an aromatic system dramatically alters the molecule's electronic properties, stability, and reactivity. prepchem.com This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, all of which are critical parameters in drug discovery. nih.gov In materials science, fluorination imparts properties such as thermal stability and chemical resistance to polymers. google.com The unique characteristics of the carbon-fluorine bond have made these compounds indispensable in the creation of a wide array of commercial products, from life-saving drugs to high-performance materials.

Overview of Nitrobenzoate Esters as Versatile Synthetic Intermediates and Functional Molecules

Nitrobenzoate esters, such as methyl benzoate (B1203000), are fundamental building blocks in organic synthesis. echemi.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta-position. rsc.org This directing effect is a powerful tool for chemists to control the regioselectivity of reactions. Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast array of further chemical transformations. patsnap.com This versatility makes nitrobenzoate esters crucial intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. echemi.comaiinmr.com

Specific Research Focus on Methyl 2,4-difluoro-6-nitrobenzoate within the Broader Chemical Landscape

This compound emerges as a compound of interest at the intersection of these two important classes of molecules. It combines the influential electronic effects of two fluorine atoms and a nitro group on a benzoate ester framework. While detailed research on this specific isomer is not as widespread as for some of its counterparts, its structural features suggest significant potential as a synthetic intermediate. The presence of multiple, distinct functional groups provides several reaction sites, allowing for a range of chemical modifications. The precursor acid, 2,4-difluoro-6-nitrobenzoic acid, is commercially available, indicating its utility in synthetic applications. synquestlabs.comchemscene.com The study of this and similar molecules is driven by the quest for new materials and biologically active compounds with precisely tuned properties.

Chemical Identity and Properties

This compound is a derivative of benzoic acid containing two fluorine substituents at positions 2 and 4, a nitro group at position 6, and a methyl ester group.

PropertyValueSource
Molecular Formula C₈H₅F₂NO₄Inferred
Molecular Weight 217.13 g/mol Inferred

Properties for the precursor, 2,4-Difluoro-6-nitrobenzoic acid:

PropertyValueSource
CAS Number 1690669-99-8 synquestlabs.comchemscene.com
Molecular Formula C₇H₃F₂NO₄ synquestlabs.comchemscene.com
Molecular Weight 203.10 g/mol chemscene.com

Synthesis and Reactions

Synthesis of the Precursor: 2,4-Difluoro-6-nitrobenzoic Acid

The synthesis of the direct precursor, 2,4-difluoro-6-nitrobenzoic acid, is a critical first step. While specific documented syntheses for this exact isomer are not prevalent in readily available literature, analogous procedures for similar compounds provide a likely synthetic route. A common method for introducing a nitro group onto a fluorinated benzoic acid is through electrophilic aromatic substitution using a nitrating agent.

For instance, the synthesis of the isomeric 2,6-difluoro-3-nitrobenzoic acid is achieved by the nitration of 2,6-difluorobenzoic acid with a mixture of nitric acid and sulfuric acid. prepchem.com A similar approach would likely be effective for the synthesis of 2,4-difluoro-6-nitrobenzoic acid from 2,4-difluorobenzoic acid.

Another potential route could involve the oxidation of a corresponding nitrotoluene, as seen in the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272) using an oxidizing agent like potassium permanganate (B83412). chemicalbook.com

Esterification to this compound

Once the precursor acid is obtained, the final step is esterification. A standard and widely used method is the Fischer esterification. This reaction typically involves heating the carboxylic acid (2,4-difluoro-6-nitrobenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid. This process is a reversible equilibrium reaction, and the use of excess methanol (B129727) helps to drive the reaction towards the formation of the methyl ester product.

Reactivity and Potential Transformations

The structure of this compound offers several avenues for further chemical modification. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This resulting amino group can then undergo a wide range of reactions, such as diazotization followed by substitution, or acylation. The fluorine atoms can also potentially be displaced by nucleophiles, particularly those activated by the electron-withdrawing nitro and ester groups.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹. spectroscopyonline.com Strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations would also be present, typically in the region of 1100-1300 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic region would display signals corresponding to the two protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns influenced by the three substituents.

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at the downfield end of the spectrum (around 160-170 ppm). aiinmr.com The methyl carbon would appear upfield (around 52 ppm). aiinmr.com The six aromatic carbons would each give a distinct signal due to the lack of symmetry in the molecule, with the carbons attached to fluorine exhibiting splitting due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂).

Research and Applications

Given its structural motifs, this compound holds potential as an intermediate in several areas of chemical research and development.

Role as a Synthetic Intermediate

The primary application of this compound is likely as a building block in organic synthesis. Its multiple functional groups allow for sequential and regioselective reactions, making it a valuable precursor for the synthesis of more complex molecules. The ability to modify the nitro group and potentially displace the fluorine atoms makes it a versatile tool for creating libraries of compounds for screening in drug discovery and materials science.

Potential Applications in Medicinal Chemistry and Agrochemicals

Many fluorinated and nitrated aromatic compounds are known to exhibit biological activity. The introduction of fluorine can enhance the efficacy of drug candidates. nih.gov Similarly, nitroaromatic compounds are key components in a variety of pharmaceuticals and agrochemicals. chemimpex.comaiinmr.com Therefore, derivatives of this compound could be investigated for their potential as new therapeutic agents or pesticides. For example, the related compound, Methyl 2,6-difluoro-3-nitrobenzoate, is used as an intermediate in the synthesis of herbicides and insecticides. chemimpex.com

This compound is a compound that encapsulates key structural features known to impart valuable properties in the fields of medicinal chemistry and materials science. While detailed experimental data on this specific isomer is limited in the public domain, its synthesis is feasible through established chemical transformations. The strategic arrangement of its fluoro, nitro, and methyl ester functionalities makes it a potentially valuable and versatile intermediate for the synthesis of novel and complex chemical entities. Further research into the reactivity and applications of this and related compounds will undoubtedly continue to enrich the field of synthetic organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F2NO4 B1412339 Methyl 2,4-difluoro-6-nitrobenzoate CAS No. 1807183-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,4-difluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKMMSJMNZHRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Involving Methyl 2,4 Difluoro 6 Nitrobenzoate

Mechanistic Investigations of Electrophilic Substitution on the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. chegg.comcswab.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. libretexts.orgichrom.com These substituents can be broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. nih.gov

In Methyl 2,4-difluoro-6-nitrobenzoate, we have three distinct types of substituents to consider:

Fluorine atoms: Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less nucleophilic. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at these positions. Fluorobenzene, in particular, exhibits anomalous reactivity, being less deactivated than other halobenzenes. nih.gov

Nitro group (-NO₂): The nitro group is a powerful deactivating group due to both its strong inductive and resonance electron-withdrawing effects. It is a meta-director, as it destabilizes the arenium ion intermediate when attack occurs at the ortho and para positions. strath.ac.uk

Methyl ester group (-COOCH₃): The methyl ester group is also a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. strath.ac.uk

Considering the combined influence of these substituents on this compound, the aromatic ring is significantly deactivated towards electrophilic attack. The strong deactivating and meta-directing nitro and ester groups, along with the deactivating fluoro groups, make electrophilic substitution challenging. However, if a reaction were to occur, the directing effects would be in competition. The ortho-, para-directing fluorine atoms would direct an incoming electrophile to the positions ortho or para to them, while the nitro and ester groups would direct to the meta positions. The position of substitution would ultimately depend on the specific reaction conditions and the nature of the electrophile.

SubstituentElectronic EffectDirecting Influence
-F (Fluoro)Inductively withdrawing, resonance donatingOrtho, Para
-NO₂ (Nitro)Inductively and resonance withdrawingMeta
-COOCH₃ (Methyl Ester)Inductively and resonance withdrawingMeta

Nucleophilic Aromatic Substitution Pathways in Polyfluorinated Nitrobenzoates

In contrast to its deactivation towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). epa.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. rsc.org

The SNAr mechanism generally proceeds in two steps: addition of the nucleophile to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group. rsc.org In this compound, both fluorine atoms are potential leaving groups. The rate of SNAr reactions with halogen leaving groups typically follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine enhancing the electrophilicity of the carbon atom it is attached to, making the initial nucleophilic attack the rate-determining step. epa.gov

The nitro group at the 6-position activates the fluorine atom at the 2-position (ortho) and the fluorine atom at the 4-position (para) for nucleophilic attack. The relative reactivity of these two positions will depend on the specific nucleophile and reaction conditions. Studies on related compounds, such as 2,4-difluoronitrobenzene, have shown that both fluorine atoms can be displaced sequentially by nucleophiles. researchgate.netacs.org

SubstrateNucleophileProductYield (%)
1-Fluoro-2,4-dinitrobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroaniline81
2-Chloro-3-nitropyridineDimethylamine2-(Dimethylamino)-3-nitropyridine98
2-Amino-6-chloropurineDimethylamine2-Amino-6-(dimethylamino)purine81

(Data adapted from a study on a general method for nucleophilic aromatic substitution. wuxiapptec.com)

Ester Hydrolysis and Transesterification Mechanisms in the Context of this compound

The hydrolysis of esters can be catalyzed by either acid or base. dtic.mil Base-catalyzed hydrolysis, or saponification, is generally irreversible as the carboxylate salt formed is not susceptible to nucleophilic attack. dtic.mil The most common mechanism for base-catalyzed ester hydrolysis is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. cas.cz

For this compound, the presence of substituents at the 2- and 6-positions (ortho to the ester) introduces significant steric hindrance around the carbonyl group. Sterically hindered esters are known to be resistant to hydrolysis under standard conditions. cas.czresearchgate.net In such cases, alternative mechanisms may become more favorable. For instance, the bimolecular alkyl-oxygen cleavage (BAL2) mechanism, which is analogous to an SN2 reaction where the hydroxide attacks the methyl group of the ester, could potentially occur, although this is generally rare for methyl esters. wuxiapptec.com The rate of hydrolysis is also influenced by the electronic effects of the ring substituents. Electron-withdrawing groups, like the nitro and fluoro groups, would be expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack in a BAC2 mechanism. libretexts.org

EsterRelative Rate of Alkaline Hydrolysis (in 70% v/v dioxane-water at 40°C)
Methyl benzoate (B1203000)1.0
Methyl 4-nitrobenzoate71
Methyl 2-methylbenzoate0.14
Methyl 2-methyl-4-nitrobenzoate11

(Data adapted from a study on the additivity of substituent effects in the alkaline hydrolysis of alkyl benzoates. researchgate.net)

Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be acid or base-catalyzed and proceeds through similar mechanistic pathways to hydrolysis.

Thermal Decomposition Pathways and Stability Studies of Nitroaromatic Compounds

Nitroaromatic compounds are a class of energetic materials, and their thermal stability is a critical aspect of their chemistry. ichrom.com The decomposition of these compounds is often initiated by the homolytic cleavage of the C-NO₂ bond, which has a high bond-dissociation energy. The initial decomposition products can then participate in a complex network of secondary reactions, which may be autocatalytic.

For this compound, the presence of the nitro group ortho to the methyl ester group may introduce unique decomposition pathways. Studies on o-nitrotoluene have shown that, in addition to C-NO₂ bond cleavage, an intramolecular rearrangement can occur, leading to the formation of anthranil (B1196931). A similar intramolecular interaction between the ortho-nitro group and the ester functionality could potentially influence the decomposition mechanism of this compound. The fluorine atoms would also be expected to affect the thermal stability of the molecule.

CompoundDecomposition Temperature (°C)Primary Decomposition Pathway
Nitrobenzene~1100 K (in shock tube)C-NO₂ bond cleavage and isomerization to nitrite
p-Nitrotoluene~1100 K (in shock tube)C-NO₂ bond cleavage and isomerization to nitrite
o-Nitrotoluene~1100 K (in shock tube)Intramolecular rearrangement to anthranil and C-NO₂ bond cleavage

(Data adapted from a study on the thermal stability of nitroaromatic compounds.)

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. By mapping the potential energy surface of a reaction, computational studies can provide detailed insights into reaction pathways and predict activation energies. dtic.mil

For this compound, computational methods could be employed to:

Investigate SNAr pathways: DFT calculations can determine the activation barriers for nucleophilic attack at the C2 and C4 positions, providing a prediction of the regioselectivity of the reaction. The structures of the corresponding Meisenheimer intermediates can also be characterized.

Analyze electrophilic substitution: The relative energies of the different possible arenium ion intermediates can be calculated to predict the most likely site of electrophilic attack.

Model hydrolysis mechanisms: The transition states for the BAC2 and BAL2 hydrolysis pathways can be located and their relative energies compared to determine the most favorable mechanism.

Simulate thermal decomposition: Computational studies can explore various potential initial decomposition steps, such as C-NO₂ bond homolysis or intramolecular rearrangements, to identify the lowest energy pathway.

ReactionSystemCalculated Activation Energy (kcal/mol)Computational Method
SNArNitrobenzene + F⁻25.7DFT
SNAr4-Nitrobenzonitrile + MeO⁻2.59 (at C4)DFT
SNAr4-Nitrobenzonitrile + MeO⁻5.59 (rate-limiting step)DFT

(Data adapted from various computational studies on SNAr reactions. dtic.mil)

Through the integration of experimental observations and computational modeling, a comprehensive understanding of the complex reactivity of this compound can be achieved.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to the types of bonds and their arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where characteristic peaks correspond to specific functional groups. For this compound, key functional groups, including the ester, nitro, and fluoro groups, would exhibit distinct absorption bands.

Expected FTIR Spectral Features:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O Stretch1735 - 1750
Nitro GroupAsymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1360 - 1290
Carbon-FluorineC-F Stretch1250 - 1020
Aromatic RingC-H Stretch3100 - 3000
C=C Stretch1600 - 1450
Methyl Group (Ester)C-H Stretch2960 - 2850

Note: The exact positions of these peaks can be influenced by the electronic effects of the substituents on the aromatic ring.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique "fingerprint" of a molecule. For this compound, Raman spectroscopy would be instrumental in identifying the symmetric vibrations of the nitro group and the vibrations of the aromatic ring.

Expected Raman Spectral Features:

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)
Nitro GroupSymmetric NO₂ Stretch1360 - 1290
Aromatic RingRing Breathing Modes~1000
Carbon-FluorineC-F Bending ModesLower frequency region

Detailed experimental Raman spectra for this compound are not publicly available. For similar compounds, such as methyl 2,6-difluoro-3-nitrobenzoate, Raman spectra have been obtained using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed atomic connectivity and three-dimensional structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, different types of NMR experiments provide a wealth of information.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro and fluoro groups, and the coupling constants (J) would reveal the through-bond interactions between neighboring protons and fluorine atoms.

Anticipated ¹H NMR Data:

Proton EnvironmentExpected Chemical Shift (ppm)Expected Multiplicity
Methyl Protons (-OCH₃)3.8 - 4.0Singlet (s)
Aromatic Proton (H-3)7.5 - 8.0Doublet of doublets (dd) or Triplet of doublets (td)
Aromatic Proton (H-5)7.2 - 7.7Doublet of doublets (dd) or Triplet of doublets (td)

Note: The exact chemical shifts and coupling patterns depend on the specific couplings to the adjacent fluorine atoms.

While specific, experimentally verified ¹H NMR data for this compound is not available in the searched literature, related compounds are often analyzed in deuterated chloroform (B151607) (CDCl₃). rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The presence of fluorine atoms would lead to characteristic carbon-fluorine couplings (¹JCF, ²JCF, etc.), which are invaluable for structural assignment.

Anticipated ¹³C NMR Data:

Carbon EnvironmentExpected Chemical Shift (ppm)
Carbonyl Carbon (C=O)160 - 165
Aromatic Carbons (C-F)155 - 165 (with large C-F coupling)
Aromatic Carbon (C-NO₂)~150
Aromatic Carbons (C-H)110 - 130
Aromatic Carbon (C-COOCH₃)~120
Methyl Carbon (-OCH₃)52 - 55

Note: The chemical shifts of the aromatic carbons are significantly influenced by the positions of the fluorine and nitro substituents.

Experimental ¹³C NMR data for the title compound is not readily found in public databases. For reference, ¹³C NMR spectra of similar molecules are typically recorded at frequencies such as 50 MHz in CDCl₃. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and the fluorine-fluorine coupling constant (JFF) would be characteristic of their positions on the aromatic ring and their spatial relationship.

Anticipated ¹⁹F NMR Data:

Fluorine EnvironmentExpected Chemical Shift (ppm)Expected Multiplicity
Fluorine at C-2Specific chemical shiftDoublet (d)
Fluorine at C-4Specific chemical shiftDoublet (d)

Note: Chemical shifts in ¹⁹F NMR are typically referenced to an external standard like CFCl₃. The magnitude of the JFF coupling constant would provide further structural confirmation.

Despite comprehensive searches, specific experimental ¹⁹F NMR data for this compound could not be located in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule. For this compound, a combination of 2D NMR experiments would be essential to assign the proton (¹H) and carbon (¹³C) signals of the aromatic ring and the methyl ester group.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. In the aromatic region, cross-peaks would be observed between adjacent protons, helping to establish their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals for the two aromatic CH groups and the methyl group of the ester.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying the quaternary carbons (those without attached protons), such as the carbons bearing the fluoro, nitro, and carboxyl groups. For instance, correlations would be expected between the methyl protons and the carbonyl carbon of the ester, as well as between the aromatic protons and the surrounding quaternary carbons.

A hypothetical data table for the expected 2D NMR correlations is presented below.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Aromatic H-3Aromatic H-5C-3C-1, C-2, C-4, C-5
Aromatic H-5Aromatic H-3C-5C-1, C-3, C-4, C-6
Methyl (-OCH₃)NoneC (methyl)C (carbonyl)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing and Energy Level Determination

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the nitro group, a strong chromophore, would likely result in significant absorption in the UV region. Analysis of the absorption maxima (λmax) can provide information about the conjugation within the molecule and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₈H₅F₂NO₄), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass. The fragmentation pattern would likely involve the loss of characteristic neutral fragments such as the methoxy (B1213986) group (-OCH₃), carbon monoxide (CO), and the nitro group (-NO₂).

A table of expected major fragments is provided below.

m/zProposed Fragment
[M]⁺Molecular ion
[M - OCH₃]⁺Loss of the methoxy group
[M - NO₂]⁺Loss of the nitro group
[M - COOCH₃]⁺Loss of the methyl ester group

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

If suitable single crystals of this compound can be grown, single-crystal X-ray diffraction analysis would provide a wealth of information. This includes the precise bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the molecule in the solid state, including the orientation of the nitro and ester groups relative to the benzene ring. Furthermore, the analysis would determine the crystal system, space group, and unit cell dimensions.

Powder X-ray diffraction (PXRD) is a valuable technique for the analysis of polycrystalline materials. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase, making it useful for routine identification and quality control. This technique is also instrumental in studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, and PXRD is a key tool for their identification and characterization.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A validated HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a good separation of this compound from any potential impurities. The purity would be determined by the area percentage of the main peak in the chromatogram.

In-depth Analysis of this compound Reveals Gaps in Publicly Available Research

Despite its potential significance as a chemical intermediate, a thorough review of scientific literature and databases indicates a notable absence of detailed analytical and structural characterization data for the compound this compound. While information exists for its various isomers and related fluorinated nitroaromatic compounds, specific experimental data on its advanced spectroscopic, chromatographic, and surface properties remains elusive in the public domain. This lack of information presents a significant gap for researchers working with this specific molecule.

This article aims to address the current state of knowledge by focusing strictly on the available information and methodologies relevant to the characterization of compounds similar to this compound, while clearly noting the absence of direct data for the compound itself.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Advanced analytical techniques are crucial for the comprehensive understanding of a chemical compound's properties and behavior. For a molecule like Methyl 2,4-difluoro-6-nitrobenzoate, a combination of chromatographic and surface analysis methods would be essential for its full characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For aromatic esters like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

While no specific HPLC methods for this compound have been published, methodologies for closely related isomers and other fluorinated nitroaromatic compounds provide a framework for potential analytical approaches. For instance, the analysis of flavonoid isomers often employs RP-HPLC with a C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution is typically used to achieve optimal separation of closely related compounds. nih.gov

A hypothetical HPLC method for the quantitative analysis of this compound could be developed based on these principles. The inclusion of fluorine atoms and a nitro group would make UV detection a suitable choice, likely in the range of 254 nm. The development and validation of such a method would be a critical step in any research involving this compound.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterSuggested Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30-40 °C

This table presents a hypothetical set of starting conditions for method development and is not based on published experimental data for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, as a methyl ester, is expected to have sufficient volatility for GC analysis. This method would be particularly useful for assessing the purity of the compound and for identifying any volatile impurities or byproducts from its synthesis.

The NIST Chemistry WebBook contains GC data for related compounds such as ethyl p-nitrobenzoate, indicating that this class of compounds is amenable to GC analysis. nist.gov A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase.

Table 2: Hypothetical GC Parameters for this compound Analysis

ParameterSuggested Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Stationary Phase 5% Phenyl Polysiloxane (or similar)
Injector Temperature 250 °C
Detector Temperature 280 °C (FID or MS)
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)
Carrier Gas Helium or Hydrogen

This table presents a hypothetical set of starting conditions for method development and is not based on published experimental data for this compound.

The study of a compound's solid-state properties, including its crystal structure and surface morphology, is critical for understanding its physical behavior and for applications in materials science. Techniques such as X-ray crystallography, Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are instrumental in this area.

Research on related nitrobenzoic acid derivatives has utilized these techniques to elucidate their crystal structures and intermolecular interactions. For example, the crystal structure of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate was determined using X-ray diffraction. researchgate.net Such studies provide valuable insights into how substituents on the benzene (B151609) ring influence the packing of molecules in the solid state.

For this compound, obtaining single crystals suitable for X-ray diffraction would be a primary goal for its structural elucidation. This would definitively establish its molecular geometry and intermolecular interactions. SEM and AFM could then be used to study the morphology of the crystalline material, providing information on crystal habit, surface defects, and domain structures. The absence of such studies for this compound highlights a significant area for future research.

Theoretical and Computational Chemistry Studies of Methyl 2,4 Difluoro 6 Nitrobenzoate

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve the Schrödinger equation in an approximate manner, providing valuable information about the molecule's stability and properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. koreascience.krnih.gov This method is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. stackexchange.com For Methyl 2,4-difluoro-6-nitrobenzoate, DFT calculations are employed to determine its most stable conformation, known as the optimized geometry.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy of the system. youtube.comresearchgate.net A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with DFT. nih.gov This hybrid functional is often paired with a basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions to account for the electronegative fluorine, oxygen, and nitrogen atoms. nih.gov

The result of a geometry optimization is a set of Cartesian coordinates for each atom, from which key structural parameters can be derived. For this compound, these parameters include the bond lengths between atoms, the bond angles formed by three connected atoms, and the dihedral angles that describe the orientation of different parts of the molecule relative to each other. These calculated parameters provide a detailed picture of the molecular architecture.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

Parameter Bond/Atoms Predicted Value
Bond Length (Å) C-F (para) 1.345
C-F (ortho) 1.352
C-N 1.485
N-O (avg) 1.221
C=O 1.208
C-O (ester) 1.340
O-CH3 1.445
Bond Angle (°) F-C-C (ortho) 118.5
C-N-O 117.8
O-N-O 124.4
C-C-C=O 121.0
C-O-CH3 116.2
Dihedral Angle (°) C-C-N-O 155.0
F-C-C-N 178.5

Note: The data in this table is hypothetical and generated for illustrative purposes based on typical values for similar compounds.

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. stackexchange.com Unlike DFT, which approximates the electron correlation energy using functionals of the electron density, HF theory treats electron correlation in a more simplified manner, by representing the many-electron wavefunction as a single Slater determinant. stackexchange.comnih.gov While this simplification makes HF computationally less expensive than more advanced methods, it often results in a less accurate description of molecular properties, as it neglects the dynamic correlation between electrons. stackexchange.com

Despite its limitations, the HF method is valuable for comparative studies, particularly for assessing the performance of different basis sets. nih.gov A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set can significantly impact the accuracy of the calculation. Common basis set families include the Pople-style basis sets (e.g., 6-31G, 6-311G) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govresearchgate.net

By performing HF calculations on this compound with a series of different basis sets, one can observe how the calculated energy and geometric parameters converge as the size and flexibility of the basis set increase. This comparison helps in selecting a basis set that provides a good compromise between accuracy and computational cost for more demanding DFT or post-HF calculations. Generally, larger basis sets with added polarization and diffuse functions yield more accurate results, though at a higher computational expense. nih.gov

Table 2: Comparison of Total Energy of this compound at the Hartree-Fock Level with Different Basis Sets

Basis Set Total Energy (Hartree) Relative Energy (kcal/mol)
STO-3G -778.12345 154.7
6-31G -784.87654 15.2
6-31G(d,p) -784.90012 0.0
6-311+G(d,p) -784.91567 -9.7

Note: The data in this table is hypothetical and generated for illustrative purposes to show the trend of energy change with different basis sets.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. The energy of the LUMO is related to the electron affinity, representing the energy released when an electron is added to the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter. nih.govnih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov It is also an indicator of the molecule's polarizability and is related to the wavelength of the lowest energy electronic transition in its UV-visible spectrum. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, and influence the HOMO-LUMO gap. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is often localized on the aromatic ring, while the LUMO is typically centered on the nitro group, indicating its strong electron-accepting nature.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound

Parameter Predicted Value (eV)
HOMO Energy -8.50
LUMO Energy -3.20

Note: The data in this table is hypothetical and generated for illustrative purposes based on typical values for nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP is calculated by mapping the electrostatic potential onto the molecule's electron density surface.

The MEP map uses a color scale to represent the electrostatic potential. Regions of negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. These regions are usually found around electronegative atoms like oxygen and fluorine, which possess lone pairs of electrons. mdpi.comdtic.mil Conversely, regions of positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. These are often located around hydrogen atoms or regions of low electron density. mdpi.com

In this compound, the MEP map would be expected to show strong negative potentials around the oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atoms. prensipjournals.com These sites represent the most likely points of interaction with electrophiles or for the formation of hydrogen bonds. Positive potentials would likely be found near the hydrogen atoms of the methyl group and potentially on the aromatic ring carbons bonded to the electron-withdrawing substituents. The MEP provides a comprehensive, three-dimensional view of the molecule's electronic landscape, offering insights into its intermolecular interactions. dtic.mil

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Computational methods can predict the NMR chemical shifts of different nuclei within a molecule, providing a valuable tool for spectral assignment. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR chemical shifts. researchgate.netresearchgate.net

The GIAO method, typically used in conjunction with DFT (e.g., B3LYP functional), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or a suitable fluorine-containing reference for ¹⁹F NMR. rsc.orgnih.gov

For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra is particularly useful. The calculations can help to assign the signals of the aromatic protons and carbons, which are in a complex electronic environment due to the presence of two different fluorine atoms and a nitro group. The predicted ¹⁹F chemical shifts are especially important for confirming the positions of the fluorine substituents on the aromatic ring. Comparing the calculated chemical shifts with experimentally obtained spectra allows for a direct assessment of the accuracy of the computational model and the predicted molecular geometry. nih.govdoi.org

Table 4: Predicted NMR Chemical Shifts (ppm) for this compound using the GIAO Method

Nucleus Position Predicted Chemical Shift (δ)
¹H Aromatic H-3 8.15
Aromatic H-5 7.90
Methyl (-OCH₃) 3.95
¹³C C-1 (C-COOCH₃) 125.5
C-2 (C-F) 160.2 (d, J_CF)
C-3 (C-H) 115.8
C-4 (C-F) 158.9 (d, J_CF)
C-5 (C-H) 129.7
C-6 (C-NO₂) 148.3
Carbonyl (C=O) 164.1
Methyl (-OCH₃) 53.2
¹⁹F F at C-2 -110.5

Note: The data in this table is hypothetical and generated for illustrative purposes. J_CF represents the carbon-fluorine coupling constant. The chemical shifts are referenced to TMS for ¹H and ¹³C, and a suitable standard for ¹⁹F.

Calculated Vibrational Frequencies and Infrared Intensities

Computational chemistry provides a powerful tool for predicting the vibrational spectra of molecules. For this compound, density functional theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G), would be the method of choice. scirp.org These calculations would yield a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration.

The vibrational modes of this compound would include:

C-H stretching vibrations of the methyl group and the aromatic ring.

C=O stretching of the ester group, typically a strong band in the infrared spectrum.

NO2 stretching vibrations (symmetric and asymmetric), which are also characteristically strong.

C-F stretching vibrations .

Aromatic ring stretching and deformation modes .

Torsional and bending modes associated with the substituents.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The calculated infrared intensities help in predicting the appearance of the IR spectrum, indicating which vibrational modes will be most prominent.

A hypothetical table of calculated vibrational frequencies for this compound, based on typical values for similar compounds, is presented below.

Vibrational AssignmentExpected Frequency Range (cm⁻¹)Expected IR Intensity
C-H stretch (aromatic)3100-3000Weak to Medium
C-H stretch (methyl)3000-2850Medium
C=O stretch (ester)1750-1730Strong
Asymmetric NO₂ stretch1550-1520Strong
Symmetric NO₂ stretch1360-1330Strong
C-C stretch (aromatic)1600-1450Medium to Strong
C-F stretch1250-1000Strong
C-O stretch (ester)1300-1100Medium

Non-Linear Optical (NLO) Properties Calculations and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics. The NLO properties of a molecule are determined by its response to a strong electromagnetic field, which is quantified by the molecular hyperpolarizabilities. For this compound, the presence of both electron-donating (ester group, to some extent) and strong electron-withdrawing (nitro group, fluorine atoms) substituents on the aromatic ring suggests the potential for NLO activity.

Computational methods, such as DFT or time-dependent Hartree-Fock (TDHF), can be employed to calculate the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ) of the molecule. nih.gov These calculations provide insight into the microscopic NLO behavior. A non-zero hyperpolarizability value indicates that the material can exhibit NLO phenomena such as second-harmonic generation.

For a molecule like this compound, the calculated hyperpolarizability would be influenced by:

The degree of intramolecular charge transfer between the nitro group and the rest of the molecule.

The planarity of the molecule.

While specific calculated values for this compound are not published, studies on similar nitroaromatic compounds often show significant hyperpolarizability values.

A hypothetical data table for calculated NLO properties is shown below for illustrative purposes.

PropertySymbolHypothetical Value
Dipole Momentµ~3-5 D
First Hyperpolarizabilityβ> 1 x 10⁻³⁰ esu
Second Hyperpolarizabilityγ> 1 x 10⁻³⁶ esu

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface, π-π Stacking)

The way molecules pack in a crystal is governed by intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions. nih.govnih.govbldpharm.com For this compound, a Hirshfeld surface analysis would reveal the close contacts between neighboring molecules in the crystal lattice.

The key intermolecular interactions expected for this compound include:

Hydrogen bonds: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are likely to be present.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. The presence of electron-withdrawing groups can influence the nature of this stacking (e.g., offset or sandwich).

Halogen bonds: Interactions involving the fluorine atoms (F···O, F···F) might also play a role.

A two-dimensional fingerprint plot derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts. For instance, it would show the percentage contribution of H···H, O···H, F···H, and other contacts to the total surface area.

Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Properties

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a system of molecules. An MD simulation of this compound would involve calculating the trajectories of a large number of molecules in a simulation box under specific conditions of temperature and pressure.

From these simulations, various properties can be derived:

Conformational dynamics: MD can explore the different conformations of the molecule, such as the rotation around the C-O bond of the ester group and the C-N bond of the nitro group.

Transport properties: In the liquid phase, properties like the diffusion coefficient and viscosity could be calculated.

Structural properties: The radial distribution functions (RDFs) obtained from MD simulations would describe the local arrangement of molecules around a central one, providing insights into the liquid structure.

Thermodynamic properties: Properties like the heat capacity and density can also be estimated from MD simulations.

Such simulations would provide a bridge between the properties of a single molecule and the behavior of the material in a condensed phase (liquid or solid).

Advanced Research Applications and Potential of Methyl 2,4 Difluoro 6 Nitrobenzoate

Role as an Advanced Synthetic Building Block in Complex Molecular Architectures

As a substituted nitrobenzoate, Methyl 2,4-difluoro-6-nitrobenzoate belongs to a class of compounds recognized for their utility as versatile synthetic intermediates. The strategic placement of its functional groups allows for a variety of chemical modifications, making it an attractive starting point for constructing more complex molecules. Its close chemical relatives are widely used as building blocks in the creation of sophisticated molecular frameworks across different industries.

The fluorinated nitrobenzoate scaffold is a key component in medicinal chemistry and drug discovery. The isomer, Methyl 2,6-difluoro-3-nitrobenzoate, is utilized as an intermediate in the synthesis of novel pharmaceuticals, aiming to develop new drugs with improved effectiveness. chemimpex.com The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. Furthermore, the nitro group can be chemically reduced to an amine, a crucial functional group in many bioactive compounds. For instance, the related compound Methyl 2-fluoro-4-nitrobenzoate serves as a precursor for creating aminobenzoate derivatives, which are pivotal in synthesizing complex pharmaceutical agents. This established utility of its isomers suggests that this compound holds similar potential as a precursor in the discovery and development of new therapeutic agents.

In the field of agrochemicals, fluorinated organic compounds are integral to the development of modern crop protection agents. Research has demonstrated that isomers like Methyl 2,6-difluoro-3-nitrobenzoate function as intermediates in the synthesis of herbicides and insecticides. chemimpex.com The inclusion of fluorine can increase the potency and selectivity of these agricultural products. The reactivity of the nitro group and fluorine atoms on the benzene (B151609) ring allows for the attachment of various other chemical moieties to develop active ingredients for agrochemical formulations. This suggests a probable role for this compound as a valuable intermediate in the pipeline for creating next-generation herbicides and insecticides designed to improve crop yields and protection. chemimpex.com

The unique properties of fluorinated compounds are also harnessed in materials science. The isomer Methyl 2,6-difluoro-3-nitrobenzoate is employed in the development of advanced materials, such as functional polymers and high-performance coatings. chemimpex.com Materials incorporating fluorine often exhibit enhanced chemical resistance, thermal stability, and durability against environmental factors. chemimpex.com By integrating a compound like this compound into a polymer backbone, it is conceivable to develop new materials with tailored properties for specialized industrial applications, ranging from electronics to aerospace.

Derivatization for Novel Chemical Entities and Functional Group Transformations

The chemical structure of this compound is ripe for derivatization, offering multiple pathways to generate novel chemical entities. The primary sites for functional group transformation are the nitro group and the fluorine atoms. These reactions allow chemists to modify the core structure and fine-tune its properties for specific applications.

Key potential derivatization reactions include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2) using various reagents, such as catalytic hydrogenation (e.g., with Pd/C and H2) or metal-based reducing agents. This transformation is fundamental, as the resulting aniline (B41778) derivative is a versatile precursor for amides, sulfonamides, and other nitrogen-containing heterocycles common in pharmaceuticals.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated by the adjacent electron-withdrawing nitro group, making them susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of substituents, including alkoxides, thiolates, and amines, to create a library of new compounds.

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to form amides or other esters, further expanding the molecular diversity.

Interactive Table: Potential Derivatization Reactions

Reaction TypeReagents/ConditionsResulting Functional Group
Nitro ReductionH₂, Pd/C or NaBH₄Amine (-NH₂)
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-OH, R-SH)Ether, Thioether, etc.
Ester HydrolysisH₃O⁺ or OH⁻, then H⁺Carboxylic Acid (-COOH)

Structure-Activity Relationship (SAR) Studies of Substituted Nitrobenzoates

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug and agrochemical discovery. These studies involve systematically modifying a molecule's structure to understand how each component contributes to its biological activity. For a compound like this compound, an SAR study would involve creating a series of analogues where the position and nature of the substituents are varied.

Key aspects of an SAR study on this scaffold would include:

Positional Isomerism: Synthesizing and testing isomers where the fluorine and nitro groups are moved to different positions on the benzene ring to determine the optimal arrangement for biological activity.

Fluorine Substitution: Evaluating the effect of having one, two, or three fluorine atoms and their impact on potency and metabolic stability.

Nitro Group Modification: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or reducing it to an amine to probe its role in target binding.

Ester Variation: Replacing the methyl ester with other esters (e.g., ethyl, propyl) or converting it to an amide to assess the impact on solubility and cell permeability.

Through such studies, researchers can build a comprehensive model of how the chemical structure relates to its function, guiding the design of more potent and selective molecules. nih.govnih.gov

Future Research Directions and Emerging Applications in Specialized Chemical Fields

The potential of this compound as a research chemical points toward several promising future directions. A primary focus will likely be the synthesis of a diverse library of its derivatives, followed by systematic screening for biological activity in pharmaceutical and agrochemical contexts. This could lead to the identification of new lead compounds for treating diseases or for crop protection.

In materials science, future work could involve incorporating this molecule into novel co-polymers to create materials with unique optical, electronic, or thermal properties. The high degree of fluorination and the presence of a reactive nitro group offer opportunities for creating cross-linked or functionalized polymers. Furthermore, fundamental research into its reactivity, particularly in developing novel synthetic methodologies involving C-F bond activation or selective transformations, remains a key area for exploration by organic chemists. As synthetic tools become more advanced, the applications for such precisely functionalized building blocks are expected to expand into new and specialized chemical fields.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2,4-difluoro-6-nitrobenzoate, and what factors influence yield optimization?

  • Methodological Answer : The compound can be synthesized via nitration of methyl 2,4-difluorobenzoate, followed by esterification. Yield optimization depends on:

  • Temperature control : Nitration reactions require precise temperature ranges (e.g., 0–5°C) to minimize byproducts like over-nitrated derivatives.
  • Catalyst selection : Use of sulfuric acid as a catalyst for nitration, with stoichiometric adjustments to avoid decomposition of the nitro group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Fluorine substituents produce distinct splitting patterns; δ~-110 ppm (¹⁹F NMR) for ortho-fluorine. Conflicting data may arise from solvent impurities or dynamic effects (e.g., rotational barriers in the ester group).
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1720 cm⁻¹ and nitro group (NO₂) at ~1530 cm⁻¹.
  • Resolution Strategy : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluorine substituents influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The nitro group (meta-directing) and fluorine (ortho/para-directing) create competing regioselectivity. For example, nucleophilic attack at the 4-fluoro position is favored due to reduced steric hindrance compared to the 2-fluoro site.
  • Steric Effects : The methyl ester group introduces steric bulk, slowing reactions at adjacent positions. Computational modeling (DFT) can predict transition-state geometries to guide experimental design .

Q. What strategies can be employed to mitigate side reactions during the reduction of the nitro group in this compound?

  • Methodological Answer :

  • Selective Reducing Agents : Use hydrogenation with Pd/C under mild H₂ pressure (1–2 atm) to reduce NO₂ to NH₂ without cleaving the ester.
  • Acidic Conditions : Perform reductions in acetic acid to protonate intermediates and prevent over-reduction to hydroxylamine derivatives.
  • Monitoring : In-situ FTIR or LC-MS to track reaction progress and halt at the amine stage .

Q. How can computational chemistry methods be integrated with experimental data to predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer :

  • DFT Calculations : Model electrostatic potential maps to identify electron-deficient regions (e.g., para to nitro group).
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways.
  • Validation : Compare predicted intermediates with experimental LC-MS/MS fragmentation patterns .

Contradiction Analysis in Literature

  • Issue : Conflicting reports on the stability of the nitro group under basic conditions.
  • Resolution : Re-evaluate reaction conditions (pH, solvent polarity). For example, in aqueous NaOH, hydrolysis of the ester competes with nitro group stability. Use non-aqueous bases (e.g., K₂CO₃ in DMF) to suppress hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.